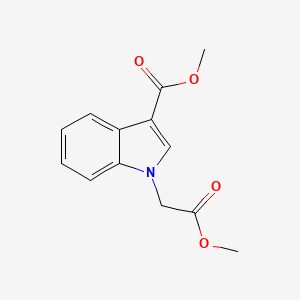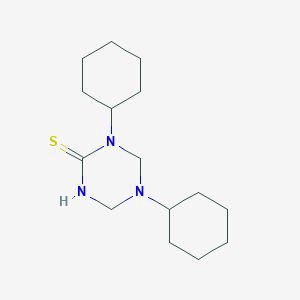![molecular formula C17H18ClN3O3 B5880643 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol, also known as NPC 15669, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
科学研究应用
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been extensively studied for its potential therapeutic applications. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in various animal models. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
作用机制
The exact mechanism of action of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 is not fully understood. However, it has been proposed that the compound acts as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and alpha-adrenergic receptor antagonist. It has also been suggested that 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 may modulate the activity of the glutamate system.
Biochemical and Physiological Effects:
2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. It has also been found to decrease the levels of glutamate and GABA. In addition, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuronal survival.
实验室实验的优点和局限性
One of the major advantages of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 is its ability to cross the blood-brain barrier, making it a promising candidate for various neurological disorders. However, the compound has a relatively short half-life, which may limit its effectiveness in long-term treatments. In addition, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been found to exhibit some off-target effects, which may complicate its use in certain experimental settings.
未来方向
There are several future directions for the research on 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669. One potential area of investigation is its use in the treatment of drug addiction. It has been suggested that 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 may be able to modulate the reward system in the brain, making it a promising candidate for addiction therapy. Another potential area of investigation is its use in the treatment of traumatic brain injury. 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of brain injuries. Finally, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 may also be investigated for its potential use in the treatment of various psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 is a promising small molecule compound that has been extensively studied for its potential therapeutic applications. The compound exhibits a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. While there are some limitations to its use in certain experimental settings, the future directions for the research on 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 are numerous and promising.
合成方法
The synthesis of 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669 involves several steps. The first step is the preparation of 4-nitrophenol, which is then reacted with 4-chlorobenzyl chloride to obtain 4-chloro-2-nitrophenyl benzyl ether. This compound is then treated with piperazine to obtain 2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol 15669. The overall yield of this synthesis method is around 40%.
属性
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-14-2-1-3-15(11-14)20-8-6-19(7-9-20)12-13-10-16(21(23)24)4-5-17(13)22/h1-5,10-11,22H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJVZRBCNYVVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422797 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)




![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)

![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)
![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)
![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)
![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)
